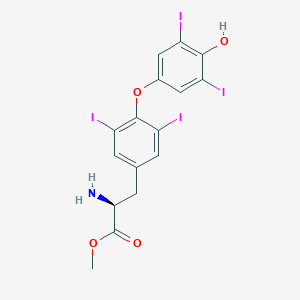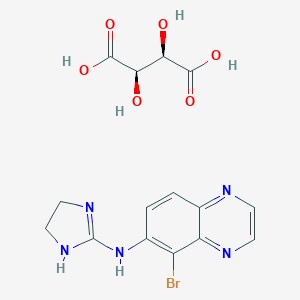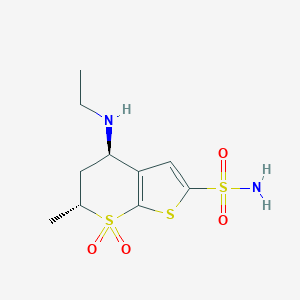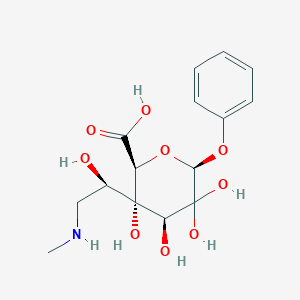
Dorzolamide, (+/-)-(cis)-
Overview
Description
Dorzolamide, (+/-)-(cis)-, is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase inhibitor. It is primarily used to treat elevated intraocular pressure associated with open-angle glaucoma and ocular hypertension. This compound works by inhibiting the enzyme carbonic anhydrase in the ciliary process, which regulates ion balance and fluid pressure in the eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dorzolamide involves multiple steps, starting from the preparation of the thieno[2,3-b]thiopyran-2-sulfonamide core. The key steps include:
Formation of the thieno[2,3-b]thiopyran ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonamide group: This is achieved through sulfonation reactions using reagents like chlorosulfonic acid.
Ethylamino and methyl substitutions: These are introduced via nucleophilic substitution reactions using ethylamine and methylating agents.
Industrial Production Methods: Industrial production of Dorzolamide typically involves optimizing the synthetic route for large-scale production. This includes:
Batch processing: Ensuring consistent reaction conditions and yields.
Purification: Using techniques like crystallization and chromatography to obtain high-purity Dorzolamide.
Quality control: Implementing rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Dorzolamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can modify the ethylamino and methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like ethylamine, methyl iodide, or other nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of Dorzolamide with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Dorzolamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study carbonic anhydrase inhibition and sulfonamide chemistry.
Biology: Investigated for its effects on cellular ion balance and fluid regulation.
Medicine: Widely used in the treatment of glaucoma and ocular hypertension. It is also studied for its potential use in other conditions involving elevated intraocular pressure.
Industry: Utilized in the development of ophthalmic solutions and other pharmaceutical formulations.
Mechanism of Action
Dorzolamide exerts its effects by reversibly inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium. This inhibition reduces the secretion of hydrogen ions at the renal tubule, leading to increased renal excretion of sodium, potassium, bicarbonate, and water. Consequently, the production of aqueous humor is decreased, reducing intraocular pressure .
Comparison with Similar Compounds
Brinzolamide: Another carbonic anhydrase inhibitor used to treat glaucoma and ocular hypertension.
Acetazolamide: An oral carbonic anhydrase inhibitor used for various conditions, including glaucoma, epilepsy, and altitude sickness.
Methazolamide: Similar to acetazolamide, used for glaucoma and other conditions
Comparison:
Dorzolamide vs. Brinzolamide: Both are topical carbonic anhydrase inhibitors, but Dorzolamide is often preferred due to its lower incidence of local irritation.
Dorzolamide vs. Acetazolamide: Dorzolamide is used topically, while Acetazolamide is administered orally. Dorzolamide has fewer systemic side effects.
Dorzolamide vs. Methazolamide: Methazolamide is less commonly used and has a different side effect profile compared to Dorzolamide
Dorzolamide’s unique ability to inhibit carbonic anhydrase locally in the eye with minimal systemic effects makes it a valuable therapeutic agent in ophthalmology.
Properties
IUPAC Name |
(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUPMFITXYVAF-POYBYMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152786 | |
| Record name | Dorzolamide, (+/-)-(cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120279-90-5 | |
| Record name | Dorzolamide, (+/-)-(cis)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dorzolamide, (+/-)-(cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DORZOLAMIDE, (CIS)-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)






![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)


